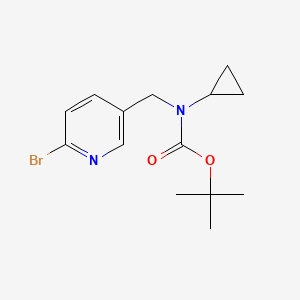
tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate: is a chemical compound with the molecular formula C₁₄H₁₉BrN₂O₂. It is a derivative of pyridine, featuring a bromine atom at the 6-position and a tert-butyl group attached to the carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate typically involves the following steps:
Bromination: : Starting with pyridine, bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric chloride (FeCl₃).
Formation of Carbamate: : The brominated pyridine is then reacted with tert-butyl chloroformate and cyclopropylamine under basic conditions to form the carbamate derivative.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.
化学反応の分析
Types of Reactions
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be replaced by other functional groups through oxidation reactions.
Reduction: : Reduction of the bromine atom to hydrogen can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) is a widely used reducing agent.
Substitution: : Nucleophiles such as sodium azide (NaN₃) and sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyridine derivatives with different functional groups.
Reduction: : Production of pyridine derivatives with hydrogen atoms replacing bromine.
Substitution: : Formation of pyridine derivatives with various nucleophilic groups.
科学的研究の応用
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: : Application in the development of advanced materials and chemical processes.
作用機序
The mechanism by which tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
類似化合物との比較
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate can be compared with other similar compounds, such as:
Tert-Butyl (6-bromopyridin-3-yl)carbamate: : Similar structure but without the cyclopropyl group.
Tert-Butyl : (6-bromopyridin-3-yl)methylcarbamate : Similar structure but with a methoxyethyl group instead of cyclopropyl.
特性
IUPAC Name |
tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(11-5-6-11)9-10-4-7-12(15)16-8-10/h4,7-8,11H,5-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRAIDQRQHILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)Br)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














